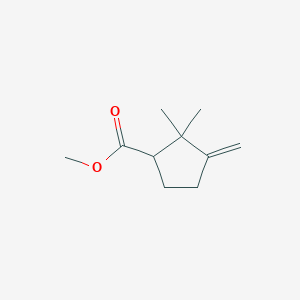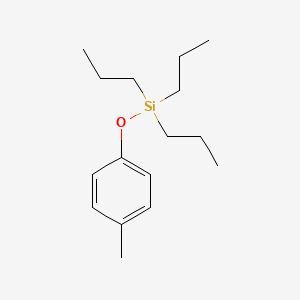![molecular formula C17H14O5 B14618995 2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid CAS No. 60878-08-2](/img/structure/B14618995.png)
2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid is an organic compound with the molecular formula C17H14O5 It is known for its unique structure, which includes both hydroxy and methoxy functional groups attached to a phenyl ring, as well as an acryloyl group linked to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid typically involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent coupling with benzoic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acryloyl group can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases.
Major Products:
Oxidation: Formation of 2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzaldehyde.
Reduction: Formation of 2-[3-(2-Hydroxy-5-methoxyphenyl)propionyl]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The acryloyl group may also interact with nucleophiles in biological systems, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-5-(3-(4-methoxyphenyl)acryloyl)benzoic acid
- 2-Hydroxy-5-(3-(4-methylphenyl)acryloyl)benzoic acid
- 2-Hydroxy-5-(3-(2-thienyl)acryloyl)benzoic acid
Comparison: 2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
60878-08-2 |
|---|---|
Formule moléculaire |
C17H14O5 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
2-[3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C17H14O5/c1-22-12-7-9-15(18)11(10-12)6-8-16(19)13-4-2-3-5-14(13)17(20)21/h2-10,18H,1H3,(H,20,21) |
Clé InChI |
DFYJXWXXTWXYAF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)O)C=CC(=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


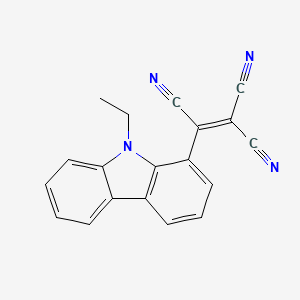
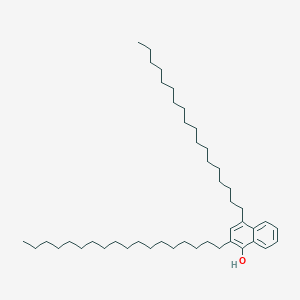
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]](/img/structure/B14618931.png)
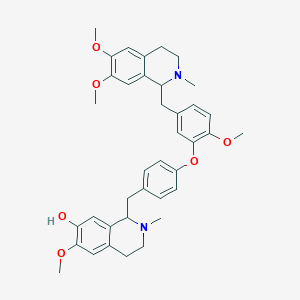
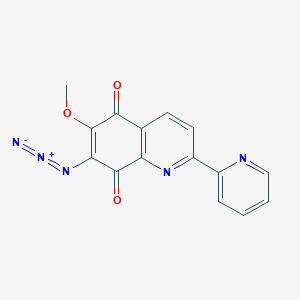
![2,3-Diphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14618941.png)
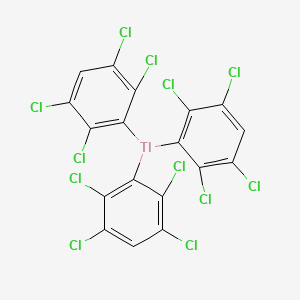
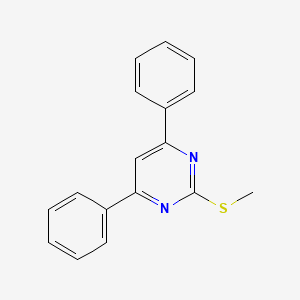
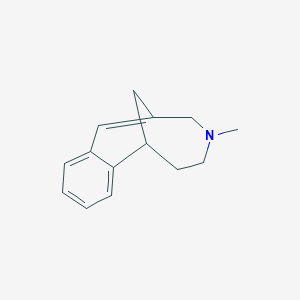

![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
![2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane](/img/structure/B14618984.png)
